2,3,12,13-Tetrathia-9,16-diazapentacyclo[12.6.0.04,11.05,9.016,20]icosane
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Overview
Description
Cassipourine is a fascinating chemical compound belonging to the class of alkaloids. It is characterized by its unique structure, which includes sulfur atoms as part of its molecular framework. This compound has garnered significant interest due to its diverse applications in scientific research and its intriguing chemical properties .
Preparation Methods
Cassipourine can be synthesized through various methods, primarily focusing on the chemistry of 1,2-dithiols and the pyrrolizidine ring system. One approach involves the closure of the tetrathiocane ring, which is a crucial step in its synthesis . The preparation of 1,2-dithiols and pyrrolizidine-1,2-dithiol are also essential steps in the synthetic route . Industrial production methods for Cassipourine are not extensively documented, but laboratory-scale synthesis typically involves these key steps.
Chemical Reactions Analysis
Cassipourine undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Some notable reactions include:
Oxidation: Cassipourine can be oxidized using hydrogen peroxide to form the di-N-oxide.
Reduction: Desulphurisation with Raney nickel converts Cassipourine into pyrrolizidine.
Substitution: Zinc-dust distillation of Cassipourine yields pyrrolo[1,2-a]pyrrolidine.
Common reagents used in these reactions include hydrogen peroxide, Raney nickel, and zinc dust. The major products formed from these reactions are pyrrolizidine and its derivatives .
Scientific Research Applications
Cassipourine has diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Its unique properties make it an excellent candidate for studying various phenomena, including catalytic reactions and biological pathways . In chemistry, it is used to explore the reactivity of sulfur-containing compounds. In biology and medicine, Cassipourine’s potential therapeutic effects are being investigated, although it is primarily used for research purposes and not for human consumption .
Mechanism of Action
The mechanism by which Cassipourine exerts its effects is not fully understood. it is known to interact with molecular targets and pathways involving sulfur atoms. The presence of sulfur in its structure suggests that it may participate in redox reactions and other biochemical processes. Further research is needed to elucidate the precise molecular targets and pathways involved in its mechanism of action .
Comparison with Similar Compounds
Cassipourine is unique due to its tetrathiocane ring structure and the presence of multiple sulfur atoms. Similar compounds include other sulfur-containing alkaloids such as erysothiovine, erysothiopine, and zapotidine . These compounds share some structural similarities but differ in their specific chemical properties and reactivity. Cassipourine’s distinct structure and reactivity make it a valuable compound for scientific research.
Properties
IUPAC Name |
2,3,12,13-tetrathia-9,16-diazapentacyclo[12.6.0.04,11.05,9.016,20]icosane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2S4/c1-3-9-13-11(7-15(9)5-1)17-18-12-8-16-6-2-4-10(16)14(12)20-19-13/h9-14H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAZPQMCIGXENBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3C(CN2C1)SSC4CN5CCCC5C4SS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2S4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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